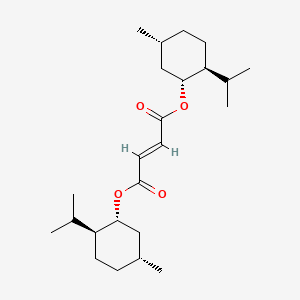

(-)-Dimenthyl fumarate

Vue d'ensemble

Description

(-)-Dimethyl fumarate is a methyl ester of fumaric acid. It has gained significant attention due to its use as a pro-drug in various pharmaceutical preparations, particularly for the treatment of psoriasis and multiple sclerosis . The compound is known for its immunomodulatory properties and has been marketed under different brand names, including Fumaderm® and Tecfidera® .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Dimethyl fumarate typically involves the esterification of fumaric acid with methanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst, where fumaric acid and methanol are refluxed together . Another approach involves the use of continuous-flow synthesis, which allows for short reaction times and high yields .

Industrial Production Methods

Industrial production of (-)-Dimethyl fumarate often employs continuous-flow synthesis due to its efficiency and scalability. This method involves the use of fumaric acid or maleic anhydride as starting materials, which are then subjected to esterification under controlled conditions . The continuous-flow process is advantageous as it allows for real-time monitoring and optimization of reaction parameters, leading to consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

(-)-Dimethyl fumarate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form fumaric acid.

Reduction: It can be reduced to form succinic acid.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Fumaric acid.

Reduction: Succinic acid.

Substitution: Various substituted fumarates depending on the nucleophile used.

Applications De Recherche Scientifique

(-)-Dimethyl fumarate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its effects on cellular metabolism and oxidative stress.

Mécanisme D'action

The mechanism of action of (-)-Dimethyl fumarate involves both nuclear factor erythroid-derived 2-related factor (Nrf2)-dependent and independent pathways. It stabilizes Nrf2, leading to the expression of antioxidant response element genes . Additionally, it inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation . The compound also influences autophagy and participates in the transcriptional control of inflammatory factors .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Monomethyl fumarate

- Diroximel fumarate

- Fumaric acid esters

Uniqueness

(-)-Dimethyl fumarate stands out due to its dual role as an immunomodulator and antioxidant. Unlike other fumaric acid esters, it has been extensively studied and approved for medical use in treating multiple sclerosis and psoriasis . Its ability to modulate multiple pathways, including Nrf2 and NF-κB, makes it a versatile compound with broad therapeutic potential .

Activité Biologique

(-)-Dimethyl fumarate (DMF) is a compound that has garnered attention for its diverse biological activities, particularly in the context of immunomodulation and anti-inflammatory effects. This article explores the biological mechanisms, therapeutic applications, and relevant research findings associated with DMF.

- Nrf2 Pathway Activation : DMF activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress. This activation enhances the production of glutathione (GSH), a key antioxidant that protects cells from reactive oxygen species (ROS) .

- NF-κB Inhibition : DMF inhibits the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the expression of pro-inflammatory cytokines. By reducing NF-κB activity, DMF decreases inflammation and modulates immune responses .

- Apoptosis Induction : DMF has been shown to induce apoptosis in T cells by downregulating anti-apoptotic proteins such as Bcl-2. This effect is particularly relevant in conditions characterized by excessive T cell activation, such as allergic contact dermatitis .

- Modulation of Immune Cell Composition : DMF alters the composition and phenotype of immune cells, leading to a shift from a pro-inflammatory to an anti-inflammatory state. This is achieved by reducing central nervous system (CNS) infiltration of cytotoxic T cells and promoting regulatory T cell populations .

Therapeutic Applications

DMF has been primarily studied for its therapeutic potential in multiple sclerosis (MS), but its applications extend to other inflammatory and autoimmune conditions.

Multiple Sclerosis

- Clinical Efficacy : DMF is approved for the treatment of relapsing forms of MS. It has demonstrated efficacy in reducing relapse rates and slowing disease progression . A systematic review highlighted that patients treated with DMF had a significant reduction in the annualized relapse rate compared to placebo .

- Safety Profile : The safety profile of DMF includes common side effects such as flushing and gastrointestinal disturbances, which are generally mild. Long-term studies have shown no significant increase in serious adverse events compared to placebo .

Cardiovascular Diseases

Recent studies suggest that DMF may have protective effects against cardiovascular diseases due to its anti-inflammatory properties and ability to enhance endothelial function . The modulation of oxidative stress pathways may contribute to improved cardiovascular health.

Case Studies and Research Findings

Several studies have investigated the biological activity of DMF across different contexts:

Propriétés

IUPAC Name |

bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (E)-but-2-enedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-15(2)19-9-7-17(5)13-21(19)27-23(25)11-12-24(26)28-22-14-18(6)8-10-20(22)16(3)4/h11-12,15-22H,7-10,13-14H2,1-6H3/b12-11+/t17-,18-,19+,20+,21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJZKHLYRXPLLS-NGHDTEGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C=CC(=O)OC2CC(CCC2C(C)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)/C=C/C(=O)O[C@@H]2C[C@@H](CC[C@H]2C(C)C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.